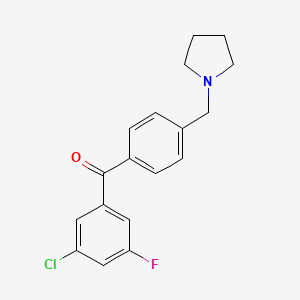

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone

Übersicht

Beschreibung

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) or thionyl chloride (SOCl2), while fluorination can be performed using fluorine gas (F2) or other fluorinating agents.

Attachment of Pyrrolidinomethyl Group: The final step involves the attachment of the pyrrolidinomethyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the intermediate compound with pyrrolidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Various substituted benzophenones

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Organic Chemistry Studies: It is used as a building block in organic synthesis to explore new reaction mechanisms and pathways.

Pharmaceutical Investigations: Researchers utilize this compound to study its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone

- 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone

- 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone

Uniqueness

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone stands out due to its unique combination of chloro, fluoro, and pyrrolidinomethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .

Biologische Aktivität

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone is a compound belonging to the benzophenone family, characterized by its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is . The structural features that contribute to its biological activity include:

- Chlorine and Fluorine Substituents : These halogens can enhance lipophilicity and influence the compound's interaction with biological targets.

- Pyrrolidinomethyl Group : This moiety may facilitate interactions with neurotransmitter receptors or enzymes, potentially modulating neurochemical processes.

Antimicrobial Properties

Research indicates that compounds within the benzophenone class, including this compound, exhibit antimicrobial activity. Specifically, studies have shown that similar compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit tumor cell proliferation. For instance, IC50 values for related benzophenone derivatives have shown promising results, with some exhibiting IC50 values around 9.6 µM against various cancer cell lines . The mechanism of action may involve the modulation of signaling pathways critical for cell survival and proliferation.

Neuroprotective Effects

The pyrrolidine moiety suggests potential neuroprotective effects, possibly through inhibition of neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are considered for therapeutic strategies against neurodegenerative diseases . The binding affinity and selectivity of this compound with nNOS could be explored further to validate this hypothesis.

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This mechanism is crucial in modulating various biochemical processes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic benefits in neurological disorders.

Study on Anticancer Activity

A study conducted on a series of benzophenone derivatives, including this compound, evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to non-halogenated analogs. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Neuroprotective Potential

In a model assessing neuroprotection against hypoxia-induced damage, related compounds demonstrated significant protective effects on neuronal cells. This suggests that this compound could be further investigated for its potential role in treating conditions like cerebral palsy or other ischemic injuries .

Applications in Drug Development

Given its promising biological activity, this compound has potential applications in drug discovery:

- Pharmaceutical Development : As a lead compound, it could be modified to enhance potency and selectivity against specific targets.

- Material Science : Its properties may also find applications in developing new materials with antimicrobial or anticancer properties.

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDAZQDKODDKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642762 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-75-5 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.